molecular formula C11H22N2O2 B8215529 tert-Butyl (S)-((3-methylpyrrolidin-3-yl)methyl)carbamate

tert-Butyl (S)-((3-methylpyrrolidin-3-yl)methyl)carbamate

Cat. No.: B8215529
M. Wt: 214.30 g/mol
InChI Key: AXCFIJFQUMHJRG-NSHDSACASA-N
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Description

tert-Butyl (S)-((3-methylpyrrolidin-3-yl)methyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis, particularly in the protection of amino groups. The compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-((3-methylpyrrolidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method is the reaction of tert-butyl carbamate with 3-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (S)-((3-methylpyrrolidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl (S)-((3-methylpyrrolidin-3-yl)methyl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis where selective protection and deprotection of amino groups are required .

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the development of new drugs and pesticides .

Medicine: In medicinal chemistry, this compound is used in the synthesis of various therapeutic agents. It is involved in the preparation of drugs that target specific enzymes or receptors in the body .

Industry: The compound is used in the production of specialty chemicals and materials. Its unique reactivity profile makes it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-((3-methylpyrrolidin-3-yl)methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, which prevents unwanted reactions at the amino group. The carbamate group can be selectively cleaved under acidic conditions, allowing for the controlled release of the amine .

Molecular Targets and Pathways: The compound targets amino groups in organic molecules, protecting them from reactions that could alter their structure or function. The pathways involved include nucleophilic addition and elimination reactions that facilitate the formation and removal of the carbamate group .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Benzyl carbamate
  • Phenyl carbamate

Uniqueness: tert-Butyl (S)-((3-methylpyrrolidin-3-yl)methyl)carbamate is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties to the molecule. This makes it particularly effective as a protecting group in complex organic syntheses .

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and industrial processes. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and materials.

Properties

IUPAC Name

tert-butyl N-[[(3S)-3-methylpyrrolidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(4)5-6-12-7-11/h12H,5-8H2,1-4H3,(H,13,14)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCFIJFQUMHJRG-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCNC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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